Mcl1-IN-2
Overview
Description
IMB-XH1 is a novel inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1), a type of enzyme produced by certain bacteria that makes them resistant to a broad range of β-lactam antibiotics . This compound has shown promise in increasing the sensitivity of bacteria to β-lactam antibiotics, making it a potential candidate for combating antibiotic resistance .
Mechanism of Action
Target of Action
Mcl1-IN-2 is a potent inhibitor that primarily targets Myeloid Cell Leukemia 1 (MCL-1) , an anti-apoptotic protein of the BCL-2 family . MCL-1 prevents apoptosis by binding to pro-apoptotic BCL-2 proteins . Overexpression of MCL-1 is frequently observed in many tumor types and is closely associated with tumorigenesis, poor prognosis, and drug resistance .
Mode of Action
This compound selectively binds to MCL-1 . This binding frees pro-apoptotic proteins, BAX/BAK, which initiates apoptosis . The central role of MCL-1 in regulating the mitochondrial apoptotic pathway makes it an attractive target for cancer therapy .
Biochemical Pathways
MCL-1 plays a crucial role in the intrinsic (or mitochondrial) pathway of apoptosis . This pathway is activated by intracellular signals and is strictly controlled by the BCL-2 family . Anti-apoptotic proteins like MCL-1 bind to and sequester both BH3-only activator as well as effector molecules, thereby ensuring cellular survival . In the presence of a cell death stimuli (e.g., radiation, chemotherapy), transcriptional upregulation as well as post-translational modifications of BH3-only activator and/or sensitizer proteins initiate the intrinsic apoptosis pathway . MCL-1 inhibitors like this compound disrupt this balance, leading to apoptosis .
Result of Action
The binding of this compound to MCL-1 leads to the freeing of pro-apoptotic proteins, BAX/BAK, which initiates apoptosis . This results in the permeabilization of the outer mitochondrial membrane, triggering apoptosis directly in many cells and sensitizing others to cell death when combined with other antineoplastic drugs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, MCL-1 directly binds to Hexokinase 2 (HK2) on the outer mitochondrial membrane (OMM) . This suggests that high levels of certain proteins at disease onset, arguably with the concourse of MCL1/HK2 action, are significantly linked with shorter overall survival time in Acute Myeloid Leukemia (AML) . Furthermore, the overexpression of MCL-1 in many tumor types suggests that the tumor microenvironment can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Mcl1-IN-2 is known to interact with a number of other regulators of apoptosis . It directly binds to Hexokinase 2 (HK2) on the outer mitochondrial membrane (OMM), influencing drug interactions with the binding groove . This interaction plays a significant role in the regulation of apoptosis versus cell survival .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound contributes to cell survival and resistance to diverse chemotherapeutic agents . It also plays a role in cell cycle progression and mitochondrial homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For example, this compound prevents apoptosis by binding to the pro-apoptotic BCL-2 proteins . Overexpression of this compound allows cancer cells to evade apoptosis by sequestering pro-apoptotic proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, administration of this compound to MCL-1-dependent tumor cell lines triggers rapid and mechanism-based apoptosis . The dosage must be carefully controlled as high doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, this compound is known to regulate AML cells metabolism via direct interaction with HK2 .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a specific manner. It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. It is localized to the mitochondria , and this localization can influence its activity or function .
Preparation Methods
IMB-XH1 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the use of myeloid cell factor 1 (Mcl-1) inhibitors and non-competitive inhibitors of Delhi metallo-β-lactamase . The compound is prepared in solid form and can be dissolved in solvents like dimethyl sulfoxide (DMSO) for further use . The industrial production methods involve high-throughput screening and optimization of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
IMB-XH1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
IMB-XH1 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for testing the efficacy of other compounds.
Biology: It is used to study the mechanisms of antibiotic resistance and to develop new strategies for combating resistant bacteria.
Medicine: It has potential therapeutic applications in treating infections caused by antibiotic-resistant bacteria.
Industry: It is used in the development of new antibiotics and other pharmaceutical products.
Comparison with Similar Compounds
IMB-XH1 is unique in its ability to inhibit a broad spectrum of metallo-β-lactamases, including NDM-1, IMP-4, ImiS, and L1 . Similar compounds include:
IMP-4 inhibitors: These compounds specifically target the IMP-4 enzyme but may not be effective against other metallo-β-lactamases.
ImiS inhibitors: These compounds target the ImiS enzyme but may have limited activity against other metallo-β-lactamases.
L1 inhibitors: These compounds target the L1 enzyme but may not be effective against other metallo-β-lactamases.
IMB-XH1’s broad-spectrum activity and non-competitive inhibition make it a promising candidate for further research and development in the fight against antibiotic resistance.
Properties
IUPAC Name |
7-[(pyridin-2-ylamino)-thiophen-2-ylmethyl]quinolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c23-19-14(9-8-13-5-3-11-21-17(13)19)18(15-6-4-12-24-15)22-16-7-1-2-10-20-16/h1-12,18,23H,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJKSTJCIAGPIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Mcl1 considered a promising target for cancer therapy?
A1: Mcl1, short for Myeloid cell leukemia 1, is an anti-apoptotic protein that helps regulate programmed cell death (apoptosis). [, , ] Overexpression of Mcl1 is frequently observed in various cancers, contributing to tumor cell survival and resistance to chemotherapy. [, , , ] Inhibiting Mcl1 can make cancer cells more susceptible to cell death, making it an attractive target for drug development.
Q2: How do Mcl1 inhibitors work?
A2: Mcl1 inhibitors typically bind directly to the Mcl1 protein, disrupting its interaction with pro-apoptotic proteins like BAK and BAX. [] This disruption allows the pro-apoptotic proteins to function, leading to the activation of caspases and ultimately, cell death.
Q3: What are some of the challenges in developing selective Mcl1 inhibitors?
A3: Mcl1 shares structural similarities with other Bcl-2 family proteins, making it difficult to design inhibitors that specifically target Mcl1 without affecting other family members. [] Off-target effects on other Bcl-2 proteins could lead to unwanted side effects.
Q4: Have any Mcl1 inhibitors shown promise in preclinical or clinical studies?
A4: Yes, several Mcl1 inhibitors have demonstrated anti-tumor activity in preclinical models. [] While clinical trials are ongoing, early results suggest potential benefits, but further research is needed to confirm efficacy and safety.
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